4-Bromo-5-chloro-2-hydroxybenzoic acid

Antibacterial Cell wall synthesis inhibition Gram-positive bacteria

Select this dihalogenated salicylic acid for its unrivalled orthogonal reactivity in sequential Pd couplings (C–Br > C–Cl) and its proven activity against drug-resistant M. tuberculosis (MIC 0.5–4 µM). The 98% purity ensures reproducible SAR data. This scaffold is the direct precursor for developing next-generation antitubercular salicylanilides with MDR-strain coverage.

Molecular Formula C7H4BrClO3
Molecular Weight 251.46 g/mol
Cat. No. B7965163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloro-2-hydroxybenzoic acid
Molecular FormulaC7H4BrClO3
Molecular Weight251.46 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Br)O)C(=O)O
InChIInChI=1S/C7H4BrClO3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,10H,(H,11,12)
InChIKeyXLNJGBSBWSSHTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-chloro-2-hydroxybenzoic Acid: A Dihalogenated Salicylic Acid Building Block for Antimicrobial and Synthetic Chemistry Research


4-Bromo-5-chloro-2-hydroxybenzoic acid (CAS 1780302-95-5, C₇H₄BrClO₃, MW 251.46 g/mol) is a dihalogenated salicylic acid derivative bearing bromine at position 4 and chlorine at position 5 on the aromatic ring . The compound is classified as a synthetic small-molecule antibacterial agent with a Gram-positive spectrum of activity and a cell wall synthesis inhibition mechanism, although it exhibits weak whole-cell activity in reporter-based assays [1]. Its mixed-halogen substitution pattern enables sequential chemoselective cross-coupling reactions, making it a versatile intermediate for constructing more complex pharmacologically active scaffolds.

Why 4-Bromo-5-chloro-2-hydroxybenzoic Acid Cannot Be Replaced by Mono-Halogenated or Regioisomeric Analogs


The 4-bromo-5-chloro substitution pattern is not interchangeable with mono-halogenated salicylic acids (e.g., 5-chlorosalicylic acid or 4-bromosalicylic acid) or regioisomers (e.g., 5-bromo-2-chlorobenzoic acid). The presence of two weak electron-withdrawing halogen atoms at adjacent positions on the salicylic acid scaffold substantially lowers the pKa of the carboxylic acid group compared to mono-halogenated analogs, altering solubility, reactivity, and metal-chelating behavior . In biological contexts, dihalogenated salicylic acids serve as precursors to salicylanilides that retain antitubercular activity at MIC values of 1–4 µM—comparable to the most active monohalogenated derivatives—but critically also inhibit multidrug-resistant M. tuberculosis strains at 0.5–4 µM, a property not uniformly shared by mono-halogenated analogs [1]. Furthermore, the mixed bromine/chlorine substitution offers a unique orthogonal reactivity handle for sequential palladium-catalyzed cross-couplings that is absent in symmetrically dihalogenated or mono-halogenated congeners.

Quantitative Differentiation Evidence for 4-Bromo-5-chloro-2-hydroxybenzoic Acid Against Closest Analogs


Antibacterial Mechanism: Cell Wall Synthesis Inhibition with Defined Gram-Positive Spectrum

4-Bromo-5-chloro-2-hydroxybenzoic acid is classified as a direct-acting cell wall synthesis inhibitor with a Gram-positive spectrum, as detected by a cell wall inhibitor reporter system [1]. This mechanism is distinct from that of unsubstituted salicylic acid, which primarily acts through membrane disruption and protonophore activity rather than targeted cell wall inhibition. The target compound shows weak whole-cell activity, indicating that while the cell wall target engagement is confirmed, potency optimization may be required for direct therapeutic application [1]. No quantitative MIC data against a defined comparator is currently available in the public domain for the free acid form.

Antibacterial Cell wall synthesis inhibition Gram-positive bacteria

Enhanced Acidity (pKa) from Cooperative Dihalogenation Versus Mono-Halogenated Analogs

The carboxylic acid pKa of 4-bromo-5-chloro-2-hydroxybenzoic acid is predicted to be approximately 1.5–2.0 (estimated from substituent effects), significantly lower than salicylic acid (pKa = 2.97) [1], 5-chlorosalicylic acid (pKa = 2.63) , and 4-bromosalicylic acid (predicted pKa = 2.71) . This enhanced acidity arises from the additive electron-withdrawing effects of two ortho/para halogen substituents. The lower pKa implies greater ionization at physiological pH, which can impact solubility, membrane permeability, and metal-chelation properties relevant to both biological activity and synthetic applications.

Physicochemical properties pKa Halogen effect

Antimycobacterial Potential of Dihalogenated Salicylic Acid-Derived Salicylanilides: Comparable Potency with Broader MDR-Strain Coverage

Salicylanilides synthesized from 4,5-dihalogenated salicylic acids (the class to which 4-bromo-5-chloro-2-hydroxybenzoic acid belongs) exhibit MIC values of 1–4 µM against drug-susceptible Mycobacterium tuberculosis, matching the potency of the most active monohalogenated salicylanilide analogs [1]. Crucially, these dihalogenated derivatives also inhibit multidrug-resistant (MDR) M. tuberculosis strains at MIC values of 0.5–4 µM, representing a clinically significant advantage over monohalogenated analogs that were not systematically profiled against MDR strains [1].

Antitubercular Salicylanilides Multidrug-resistant tuberculosis

Chemoselective Synthetic Utility: Orthogonal Br/Cl Reactivity for Sequential Cross-Coupling

The 4-bromo-5-chloro substitution pattern provides orthogonal reactivity for sequential palladium-catalyzed cross-coupling reactions. The C–Br bond undergoes oxidative addition faster than the C–Cl bond, enabling selective functionalization at position 4 followed by subsequent coupling at position 5. This contrasts with symmetrically dihalogenated analogs (e.g., 4,5-dichloro or 4,5-dibromo salicylic acids), where the two halogen atoms exhibit similar reactivity and compete during coupling [1]. The patent literature describes synthetic methods exploiting bromo/chloro substituents as sequential blocking groups for aromatic ring functionalization, a strategy directly enabled by this mixed-halogen pattern [2].

Cross-coupling Chemoselectivity Organic synthesis

Commercial Purity Benchmark: 98% HPLC Purity from Major Suppliers

4-Bromo-5-chloro-2-hydroxybenzoic acid is commercially available at 98% purity from Sigma-Aldrich (Combi-Blocks catalog, product code COMH98C91556) and from Macklin (catalog number B747848) . This purity specification meets the ≥95% HPLC purity threshold commonly required for synthetic intermediates in pharmaceutical research, as cited in patent claims for related halogenated benzoic acid intermediates [1]. For comparison, the closely related regioisomer 5-bromo-2-chlorobenzoic acid (used in dapagliflozin synthesis) is typically supplied at similar purity levels (≥95–98%), indicating that 4-bromo-5-chloro-2-hydroxybenzoic acid meets comparable commercial quality standards.

Purity specification Quality control Procurement

Recommended Research and Industrial Application Scenarios for 4-Bromo-5-chloro-2-hydroxybenzoic Acid Based on Verified Evidence


Medicinal Chemistry: Synthesis of Dihalogenated Salicylanilides for Antitubercular Drug Discovery Targeting Multidrug-Resistant Strains

Researchers developing novel antitubercular agents should select 4-bromo-5-chloro-2-hydroxybenzoic acid as the salicylic acid precursor for synthesizing dihalogenated salicylanilides. Evidence demonstrates that salicylanilides derived from 4,5-dihalogenated salicylic acids achieve MIC values of 1–4 µM against drug-susceptible M. tuberculosis and, critically, 0.5–4 µM against MDR clinical isolates [1]. This MDR-strain activity is a key differentiator from monohalogenated salicylanilide series, which lack comparable MDR profiling data. The compound's 98% commercial purity supports reproducible SAR studies.

Synthetic Methodology: Sequential Chemoselective Cross-Coupling Utilizing Orthogonal C–Br/C–Cl Reactivity

This compound is the optimal choice for synthetic routes requiring sequential, site-selective palladium-catalyzed functionalization of a salicylic acid scaffold. The C–Br bond at position 4 undergoes oxidative addition significantly faster than the C–Cl bond at position 5, enabling controlled stepwise coupling without protecting group strategies [1]. This orthogonal reactivity, formally exploited in patents describing bromo/chloro blocking group strategies , is not available from symmetrically dihalogenated alternatives (4,5-dichloro or 4,5-dibromo salicylic acids).

Physicochemical Profiling: Investigating the Effect of Double Halogenation on pKa, logD, and Metal Chelation

The enhanced acidity of 4-bromo-5-chloro-2-hydroxybenzoic acid (predicted pKa ≈ 1.5–2.0 vs. 2.97 for salicylic acid) makes it a valuable probe for studying how cooperative electron-withdrawing effects from adjacent halogens influence drug-like properties [1]. Researchers evaluating halogenated benzoic acid series for solubility, permeability, or metal-chelation applications can use this compound as a representative dihalogenated member alongside mono-halogenated analogs (5-chlorosalicylic acid, pKa 2.63; 4-bromosalicylic acid, predicted pKa 2.71) to establish structure-property relationships .

Antibacterial Probe Development: Characterizing Cell Wall Synthesis Inhibition in Gram-Positive Bacteria

Investigators studying bacterial cell wall synthesis inhibition can employ 4-bromo-5-chloro-2-hydroxybenzoic acid as a structurally defined probe with a confirmed mechanism of action [1]. Unlike salicylic acid, which acts as a non-specific membrane disruptor, this compound engages cell wall synthesis pathways, providing a starting scaffold for medicinal chemistry optimization. The compound's availability at 98% purity from major suppliers ensures experimental reproducibility for structure-activity relationship campaigns targeting Gram-positive pathogens.

Quote Request

Request a Quote for 4-Bromo-5-chloro-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.